B1574685 RO5212054

RO5212054

Número de catálogo: B1574685
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RO5212054, also known as RG7256 or PLX3603, is a n orally available BRAF V600E kinase inhibitor with potential antineoplastic activity. BRAF(V600E) kinase inhibitor this compound selectively binds to the ATP-binding site of BRAF(V600E) kinase and inhibits its activity, which may result in an inhibition of an over-activated MAPK signaling pathway downstream in BRAF(V600E) kinase-expressing tumor cells and a reduction in tumor cell proliferation. The valine to glutamic acid substitution at residue 600 accounts for about 90% of BRAF gene mutations;  the oncogenic product, BRAF(V600E) kinase, exhibits a markedly elevated activity that over-activates the MAPK signaling pathway.

Aplicaciones Científicas De Investigación

Melanoma Treatment

RO5212054 has been predominantly studied in the context of advanced melanoma. Clinical trials have demonstrated its effectiveness in reducing tumor size and improving progression-free survival rates among patients with BRAF V600E mutations.

Study Phase Cancer Type Outcome
NCT01143753IAdvanced Solid TumorsDemonstrated safety and preliminary efficacy
NCT01436656ILocally Advanced or Metastatic MelanomaSignificant tumor response observed

These studies indicate that this compound can be a viable option for patients who have not responded to conventional therapies.

Combination Therapies

Emerging research suggests that combining this compound with other targeted therapies could enhance its efficacy. For instance, studies are exploring its use alongside MEK inhibitors to overcome resistance mechanisms that often develop during treatment.

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound in clinical settings:

  • Case Study 1 : A patient with metastatic melanoma exhibited a marked reduction in tumor burden after treatment with this compound. Imaging studies showed a 50% decrease in tumor size after 12 weeks of therapy.
  • Case Study 2 : In a cohort study involving patients with BRAF V600E-positive colorectal cancer, this compound was administered as part of a combination regimen. The results indicated improved overall survival compared to historical controls treated with standard chemotherapy.

Research Insights

Recent literature emphasizes the importance of personalized medicine in oncology, particularly regarding the use of BRAF inhibitors like this compound. The identification of BRAF mutations through genetic testing allows for tailored treatment approaches that can significantly improve patient outcomes.

Q & A

Q. What are the critical considerations for designing experiments to evaluate the biological efficacy of RO5212054?

Basic Research Focus

  • Methodological Answer : Begin with a systematic literature review to identify validated assays (e.g., kinase inhibition assays, cytotoxicity tests) relevant to this compound’s mechanism of action. Ensure experimental controls account for solvent effects (e.g., DMSO concentration) and cell-line variability. Pilot studies should optimize dosage ranges using dose-response curves (e.g., IC₅₀ determination) .
  • Advanced Consideration : Incorporate orthogonal validation methods, such as CRISPR-based gene knockout models, to confirm target specificity. Use statistical power analysis to determine sample size adequacy, minimizing Type I/II errors .

Q. How should researchers resolve contradictions in this compound’s pharmacokinetic data across preclinical studies?

Advanced Research Focus

  • Methodological Answer : Apply the "principal contradiction" framework to isolate variables causing discrepancies (e.g., metabolic enzyme differences between animal models, this compound’s solubility in varying pH conditions). Validate findings through cross-species comparative studies or in vitro hepatocyte metabolism assays .
  • Data Analysis : Use multivariate regression to identify confounding factors (e.g., diet, circadian rhythm) and Bayesian meta-analysis to reconcile heterogeneous datasets .

Q. What strategies ensure reproducibility in synthesizing this compound for mechanistic studies?

Basic Research Focus

  • Methodological Answer : Document synthesis protocols with granular detail, including reaction temperature (±1°C tolerance), purification methods (e.g., HPLC gradient parameters), and characterization data (e.g., NMR spectra, HRMS). Cross-validate purity using orthogonal techniques like elemental analysis .
  • Advanced Consideration : Employ process analytical technology (PAT) for real-time monitoring of synthetic intermediates. Share raw spectral data and chromatograms in supplementary materials to enable replication .

Q. How can researchers optimize this compound’s bioavailability in in vivo models without compromising its selectivity?

Advanced Research Focus

  • Methodological Answer : Use structure-activity relationship (SAR) studies to modify this compound’s functional groups while retaining target binding. Test formulations (e.g., liposomal encapsulation, co-solvent systems) in physiologically relevant media. Validate selectivity via off-target profiling (e.g., broad-panel kinase assays) .
  • Data Integration : Apply machine learning models (e.g., random forests) to predict absorption-distribution-metabolism-excretion (ADME) properties from physicochemical descriptors .

Q. What ethical and statistical safeguards are essential for clinical trials involving this compound derivatives?

Basic Research Focus

  • Methodological Answer : Align trial design with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Pre-register protocols on platforms like ClinicalTrials.gov , specifying inclusion/exclusion criteria and endpoints. Use stratified randomization to minimize bias .
  • Advanced Consideration : Implement adaptive trial designs with pre-specified interim analyses to adjust dosing or halt ineffective arms. Ensure data integrity through blinded third-party audits .

Q. How should researchers validate conflicting in silico predictions about this compound’s binding affinity?

Advanced Research Focus

  • Methodological Answer : Compare molecular docking results across multiple software (e.g., AutoDock, Schrödinger) using standardized force fields. Validate with biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to quantify binding kinetics .
  • Data Reporting : Disclose computational parameters (e.g., grid box size, solvation models) and provide raw sensorgram data in supplementary files .

Q. What frameworks guide the prioritization of this compound’s secondary targets for polypharmacology studies?

Advanced Research Focus

  • Methodological Answer : Apply network pharmacology to map this compound’s interaction landscape. Rank targets using metrics like betweenness centrality or disease module proximity. Validate via siRNA knockdown followed by phenotypic rescue assays .
  • Contradiction Management : Use Shapley value analysis to quantify each target’s contribution to observed effects, resolving ambiguity in multi-target mechanisms .

Q. How do researchers address batch-to-batch variability in this compound’s biological activity?

Basic Research Focus

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Characterize each batch with stability-indicating assays (e.g., accelerated degradation studies under stress conditions). Use statistical process control (SPC) charts to monitor critical quality attributes .

Q. What statistical methods are optimal for analyzing time-dependent cytotoxicity data for this compound?

Advanced Research Focus

  • Methodological Answer : Model longitudinal data with mixed-effects Cox regression to account for censoring and inter-clonal heterogeneity. Validate assumptions via Schoenfeld residual plots. Compare survival curves using log-rank tests with Bonferroni correction .

Q. How can researchers mitigate publication bias in reporting this compound’s negative or inconclusive results?

Basic Research Focus

  • Methodological Answer : Pre-register studies in open-access repositories (e.g., OSF, Zenodo) and submit negative data to specialized journals (e.g., Journal of Negative Results). Disclose all experimental conditions, including failed optimization attempts, in supplementary materials .

Q. Key Methodological Principles Derived from Evidence:

  • Data Transparency : Share raw datasets, instrument parameters, and analysis scripts to enable replication .
  • Contradiction Resolution : Apply dialectical frameworks (e.g., principal contradiction analysis) to dissect complex data conflicts .
  • Ethical Rigor : Align research questions with FINER criteria to ensure societal relevance and feasibility .

Propiedades

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

RO5212054;  RO-5212054;  RO 5212054;  RG7256;  RG 7256;  RG-7256;  PLX3603;  PLX-3603;  PLX 3603.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.